3-(Hydroxymethyl)oxolan-3-ol
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Overview
Description
3-(Hydroxymethyl)oxolan-3-ol, also known as 3-(hydroxymethyl)tetrahydrofuran-3-ol, is a chemical compound with the molecular formula C5H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the third carbon of the oxolane ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reduction of 2-deoxy-D-ribose followed by dehydration and cyclization in an acidic aqueous solution . The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of suitable precursors under high pressure and temperature. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-(formyl)oxolan-3-ol or 3-(carboxyl)oxolan-3-ol.
Reduction: Formation of this compound.
Substitution: Formation of 3-(chloromethyl)oxolan-3-ol or 3-(bromomethyl)oxolan-3-ol.
Scientific Research Applications
3-(Hydroxymethyl)oxolan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be incorporated into metabolic pathways, where it may act as a substrate or inhibitor of enzymes involved in the synthesis and degradation of tetrahydrofuran derivatives . The hydroxymethyl group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cordycepin (3′-deoxyadenosine): A natural adenosine analogue with a similar oxolane ring structure.
Cladribine (2-chlorodeoxyadenosine): A purine analogue used in the treatment of certain types of leukemia.
Uniqueness
3-(Hydroxymethyl)oxolan-3-ol is unique due to its specific hydroxymethyl substitution on the oxolane ring, which imparts distinct chemical and biological properties. Unlike cordycepin and cladribine, which are primarily used for their nucleoside analog properties, this compound is versatile in both synthetic and biological applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5(7)1-2-8-4-5/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOZSVBKJFQPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232677-89-2 |
Source
|
Record name | 3-(hydroxymethyl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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